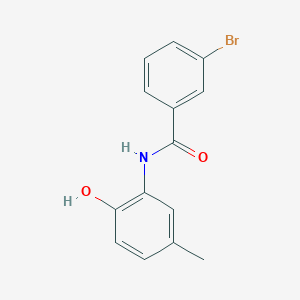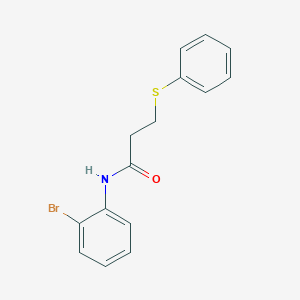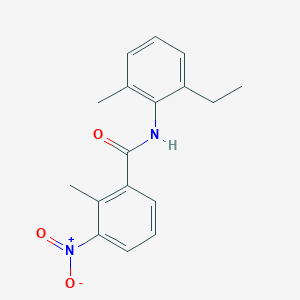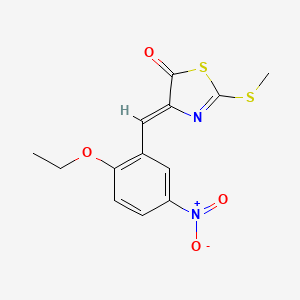![molecular formula C12H18N2O4S B5813971 N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5813971.png)
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C12H18N2O4S It is a sulfonamide derivative, characterized by the presence of a methoxy group and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and isopropylsulfonyl chloride.
Formation of Sulfonamide: 2-methoxyaniline reacts with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)-N-(propan-2-ylsulfonyl)amine.
Acetylation: The resulting sulfonamide is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-[2-hydroxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide.
Reduction: Formation of N-[2-methoxy-5-(propan-2-ylamino)phenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: Used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various physiological effects, such as reduced inflammation or pain relief.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxyphenyl)acetamide: Lacks the sulfonamide group, resulting in different biological activity.
N-(2-methoxy-5-sulfamoylphenyl)acetamide: Similar structure but without the isopropyl group, affecting its interaction with molecular targets.
Uniqueness
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of both the methoxy and sulfonamide groups, which contribute to its specific biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)14-19(16,17)10-5-6-12(18-4)11(7-10)13-9(3)15/h5-8,14H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPZCFDMGJNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B5813890.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5813900.png)
![3-[(6-Hydroxy-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoic acid](/img/structure/B5813909.png)


![N'-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}isonicotinohydrazide](/img/structure/B5813934.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)


![3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5813958.png)
![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)

![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
